molecular formula C20H17N5O5S B6554055 ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate CAS No. 1040678-43-0

ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6554055
CAS No.: 1040678-43-0
M. Wt: 439.4 g/mol
InChI Key: GAOOAOZRDKIDFO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C20H17N5O5S and its molecular weight is 439.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.09503983 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

  • Pal, Pinki. “Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.” Heterocyclic Chemistry - New Perspectives, IntechOpen, 2024
  • “A Brief Review of the Biological Potential of Indole Derivatives.” Frontiers in Journal of Pharmaceutical Sciences, 2020
  • “4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: Uses, Interactions, Mechanism of Action.” DrugBank Online

!Furan Structure Figure 1. Structure of furan.

Biological Activity

Ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate is a complex organic compound that incorporates a pyrazolo-triazine core. This compound has garnered interest due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The following sections will detail its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a furan ring and a pyrazolo[1,5-d][1,2,4]triazin core, which are known for their diverse biological activities. The presence of sulfur and various functional groups enhances its pharmacological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance:

  • Mechanism of Action : Compounds containing the pyrazolo-triazine moiety have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
  • Case Study : A derivative similar to this compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.125 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is supported by its structural analogs:

  • In vitro Studies : Compounds containing the pyrazolo-triazine scaffold have shown promising results in inhibiting cancer cell proliferation across various cell lines. For example, derivatives have been reported to achieve growth inhibition rates exceeding 40% in multiple cancer types .
  • Mechanism : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways such as CDK (cyclin-dependent kinases) .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been documented extensively:

  • Research Findings : Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also exhibit similar anti-inflammatory effects .

Summary Table of Biological Activities

Activity Mechanism Notable Findings
AntibacterialInhibition of DNA synthesisMIC: 0.125–8 µg/mL against S. aureus, E. coli
AnticancerInduction of apoptosisGrowth inhibition >40% in various cancer cell lines
Anti-inflammatoryInhibition of COX enzymesReduction in pro-inflammatory cytokines

Properties

IUPAC Name

ethyl 2-[[2-[[2-(furan-2-yl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5S/c1-2-29-19(28)12-6-3-4-7-13(12)21-17(26)11-31-20-23-22-18(27)15-10-14(24-25(15)20)16-8-5-9-30-16/h3-10H,2,11H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOOAOZRDKIDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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